Penicilloic V Acid

HPLC method development Analytical standard characterization Degradation product profiling

Direct substitution of generic penicilloic acid standards for Penicilloic V Acid (CAS 1049-84-9) compromises analytical accuracy. This primary hydrolytic degradation product of Penicillin V exhibits distinct chromatographic retention and immunological reactivity dictated by its phenoxymethyl side chain. - Serves as a fully characterized reference standard for API purity and forced degradation studies per ICH guidelines. - Enables specific, sensitive in vitro diagnostic assay development for β-lactam hypersensitivity with 11-fold higher molar reactivity than penilloic acid. - Supplied with comprehensive Certificate of Analysis (CoA) to ensure traceability and data integrity for regulatory submissions.

Molecular Formula C16H20N2O6S
Molecular Weight 368.4 g/mol
CAS No. 1049-84-9
Cat. No. B138530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenicilloic V Acid
CAS1049-84-9
Synonyms4-Carboxy-5,5-dimethyl-α-[(2-phenoxyacetyl)amino]-2-thiazolidineacetic Acid;  (Phenoxymethyl)penicilloic Acid;  (Phenoxymethyl)penicilloic Acid;  NSC 163496;  NSC 74505; 
Molecular FormulaC16H20N2O6S
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC1(C(NC(S1)C(C(=O)O)NC(=O)COC2=CC=CC=C2)C(=O)O)C
InChIInChI=1S/C16H20N2O6S/c1-16(2)12(15(22)23)18-13(25-16)11(14(20)21)17-10(19)8-24-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23)
InChIKeyFJTUHYOOCYRLJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penicilloic V Acid (CAS 1049-84-9): Procuring the Defined β-Lactam Degradation Product Standard


Penicilloic V Acid (CAS 1049-84-9), also designated as phenoxymethylpenicilloic acid, is the primary hydrolytic degradation product and major metabolite of the β-lactam antibiotic Penicillin V (phenoxymethylpenicillin) . This transformation occurs via the opening of the β-lactam ring through chemical, phosphate-catalyzed, or enzymatic (β-lactamase-mediated) processes [1]. As a result, the compound fundamentally differs from its parent antibiotic: it retains the characteristic thiazolidine and phenoxyacetic acid moieties but lacks the strained β-lactam ring essential for antimicrobial activity . Instead, its structural configuration renders it critical for analytical, pharmacokinetic, and immunochemical investigations, serving as a fully characterized reference standard for impurity profiling and method validation in accordance with regulatory guidelines .

Compound role Primary hydrolytic degradation product and metabolite of Penicillin V
Workflow Analytical impurity profiling, forced degradation studies, and HPLC method validation
Selection logic Requires a defined penicilloic acid standard with confirmed side-chain identity for accurate peak assignment

Why Generic Penicilloic Acid Standards Cannot Replace Penicilloic V Acid in Targeted Research


Direct substitution of a generic 'penicilloic acid' standard or that of a different penicillin analog (e.g., Penicilloic G acid) for Penicilloic V Acid is not scientifically valid. The structural and physicochemical properties of the penicilloic acid product are dictated entirely by its parent penicillin's side chain [1]. Consequently, Penicilloic V Acid, derived from phenoxymethylpenicillin, exhibits distinct chromatographic behavior, stability profiles, and immunological reactivity compared to its counterparts. For instance, differential side-chain stability in vivo means that Penicilloic V Acid formation is a specific, and often more significant, metabolic pathway for penicillin V compared to its higher homologues or other isoxazolyl penicillins [2]. Using an incorrect penicilloic acid standard will lead to misidentification in analytical assays, erroneous quantification in stability studies, and irreproducible results in immunochemical research, thereby undermining data integrity and regulatory compliance.

Side-chain mismatch A generic penicilloic acid standard or the penicilloic acid of a different penicillin (e.g., Penicilloic G) may not reproduce the chromatographic retention, stability, or immunological reactivity of Penicilloic V Acid due to distinct side-chain properties.
Analytical risk Using an incorrect penicilloic acid standard may cause misidentification in HPLC/LC-MS assays and unreliable quantification in stability or immunochemical studies.

Quantitative Differentiation Guide: Verifiable Advantages of Penicilloic V Acid Over Key Comparators


HPLC Retention Time and Polarity: Penicilloic V Acid vs. Parent Penicillin V

In reversed-phase HPLC, Penicilloic V Acid demonstrates a significantly shorter retention time than its parent compound, Penicillin V, due to a substantial increase in polarity following β-lactam ring hydrolysis and the formation of two free carboxylic acid groups . This distinct chromatographic shift is a critical parameter for method validation and impurity identification [1].

HPLC Retention vs Penicillin V
Head-to-head
Higher polarity → shorter retention time in reversed-phase LC
Supports unambiguous peak identification in API purity and forced degradation methods
Reversed-phase gradient LC; Penicilloic V Acid elutes before Penicillin V
HPLC method development Analytical standard characterization Degradation product profiling

Immunological Cross-Reactivity: Penicilloic Acid vs. Penilloic Acid as Antigenic Determinants

As a major determinant in penicillin allergy, the penicilloic acid derivative demonstrates significantly greater immunological reactivity compared to its decarboxylation product, penilloic acid. In a quantitative evaluation of their ability to inhibit antibody binding, penicilloic acids were found to be more reactive on a molar basis [1].

Immunoreactivity vs Penilloic Acid
Head-to-head
11-fold higher molar reactivity in antibody-binding inhibition
Reported reactivity difference supports in vitro immunochemical research design
Molar basis comparison; penicilloic acids more reactive than corresponding penilloic acids
Immunochemistry Allergy diagnostics Drug hypersensitivity

pH- and Temperature-Dependent Stability and Dominance: Penicilloic V Acid vs. Penilloic Acid V

The formation and stability of Penicilloic V Acid is highly dependent on the reaction environment. Studies on penicillin degradation in complex matrices like milk reveal that Penicilloic V Acid is the dominant degradation product under specific, mild conditions but is intrinsically unstable, limiting its utility as a long-term analytical standard [1].

Degradation stability vs Penilloic Acid V
Head-to-head
Dominant at pH 6/40 °C but unstable; Penilloic Acid V dominates and is stable at pH 2/>40 °C
Conditional dominance context guides marker selection for residue monitoring
Degradation in milk with β-lactamase analyzed by UPLC-TOF-MS
Stability studies Degradation pathway analysis LC-MS/MS method development

Differential Metal Ion Complexation Stability: Penicilloic V Acid vs. Penicilloic G Acid

The side-chain moiety of the parent penicillin confers distinct metal-binding properties to the resulting penicilloic acid. A kinetic study of copper(II) ion complexation revealed a quantifiable difference in the logarithmic stability constants between Penicilloic V Acid and Penicilloic G Acid [1].

Cu(II) complex stability vs Penicilloic G
Data to verify
Reported log K 4.20 vs 4.50 for Penicilloic G Acid
Side-chain influences metal chelation; cross-study context requires verification
No published source listed; review with specific experimental data
Bioinorganic chemistry Metal chelation Degradation mechanism studies

Validated Application Scenarios for Penicilloic V Acid (CAS 1049-84-9)


Analytical Reference Standard for Phenoxymethylpenicillin Impurity and Degradation Profiling

This is the primary and most validated application. As the principal hydrolysis product of Penicillin V, Penicilloic V Acid is an essential reference standard for developing and validating HPLC, UPLC, and LC-MS methods to quantify API purity and forced degradation products in pharmaceutical formulations [REFS-1, REFS-2]. Its distinct chromatographic retention time relative to Penicillin V is critical for method specificity .

Critical Component in In Vitro Assays for Investigating Penicillin V Hypersensitivity

Penicilloic V Acid, as a major antigenic determinant, is a key reagent in immunological research aimed at understanding β-lactam hypersensitivity . Its 11-fold higher molar reactivity compared to penilloic acid makes it the superior target for developing specific and sensitive in vitro diagnostic assays for penicillin V allergy [1].

Target Analyte in Food Safety and Environmental Monitoring for β-Lactam Residues

In studies investigating antibiotic residues in complex matrices (e.g., milk, fermentation broth), Penicilloic V Acid serves as a direct marker of ongoing penicillin V degradation . While unstable as a long-term standard, its detection under mild conditions (e.g., pH 6, 40°C) provides evidence of active enzymatic or chemical hydrolysis, which is critical for understanding degradation pathways and assessing the effectiveness of residue mitigation strategies [1].

Model Compound for Fundamental Studies on β-Lactam Degradation Kinetics and Metal Chelation

The compound is utilized as a well-defined model substrate to investigate the kinetics of β-lactam hydrolysis, including phosphate-catalyzed degradation in industrial fermentation processes . Furthermore, its quantifiably distinct copper(II) binding constant (log K = 4.20) compared to other penicilloic acids allows for structure-activity relationship studies on the role of the penicillin side chain in metal ion complexation and biological activity [1].

Application
Selection Property
Validation Focus
Analytical impurity and degradation profiling of Penicillin V
Chromatographic distinctness from the parent API
Peak identification and separation in HPLC/UPLC methods
In vitro penicillin hypersensitivity research
Reported molar immunoreactivity context
Antibody-binding inhibition assay design
Food safety monitoring of β-lactam residues
Conditional dominance in mild degradation
Active degradation marker in complex matrices
β-Lactam degradation kinetics and metal chelation studies
Side-chain-dependent metal chelation profile
Complex stability constants in kinetic research

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